![molecular formula C12H10ClN3OS B589257 4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride CAS No. 186792-96-1](/img/structure/B589257.png)
4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride
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Description
4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride (4-ATB-CHO-HCl) is a synthetic compound that has been used in a variety of research applications. It is a derivative of benzodiazepines, a class of psychoactive drugs, and has been studied for its potential use in therapeutic applications. 4-ATB-CHO-HCl has been shown to have a variety of biochemical and physiological effects, and is being studied for its potential use in laboratory experiments and drug design.
Scientific Research Applications
Synthetic Approaches and Biological Activities
Benzodiazepines are pivotal in pharmaceutical industry due to their broad spectrum of biological activities. Synthetic chemists have developed various approaches to synthesize these compounds, highlighting their significance in drug discovery and development. The review by Teli et al. (2023) delves into synthetic strategies of 1,4- and 1,5-benzodiazepines, underscoring their role in producing biologically active moieties that can serve as sedatives, anticonvulsants, and anti-anxiety agents (Teli, Sunita et al., 2023).
Heterocyclic Chemistry and Drug Design
The exploration of benzodiazepine-related compounds, including diazepines and triazepines fused with five-membered nitrogen heterocycles, has been significant in medicinal chemistry. Földesi et al. (2018) reviewed the synthesis and biological efficacy of these compounds, indicating their potential in discovering new medications for diseases currently without cure, such as certain cancers (Földesi, Támas et al., 2018).
Potential Therapeutic Applications
The pharmacological profile of benzothiazepine derivatives, as reviewed by Dighe et al. (2015), presents these compounds as candidates for drug research due to their tranquilizing, antidepressant, antihypertensive, and calcium channel blocking activities. This highlights the potential of 4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride in therapeutic applications (Dighe, N. et al., 2015).
properties
IUPAC Name |
4-amino-10H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS.ClH/c13-11-8-5-7(6-16)17-12(8)15-10-4-2-1-3-9(10)14-11;/h1-6,15H,(H2,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWDQAJYZPBBKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=C(S3)C=O)C(=N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747022 |
Source
|
Record name | 4-Amino-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride | |
CAS RN |
186792-96-1 |
Source
|
Record name | 4-Amino-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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